2-Ethynylfuran

Overview

Description

2-Ethynylfuran (2-EF) is an important organic compound with a wide range of uses in various scientific fields. It is a colorless, flammable liquid with a boiling point of 43°C, and a molecular weight of 84.11 g/mol. 2-EF is a versatile compound that can be used as a synthetic intermediate in the production of a variety of chemicals, as well as being used as a solvent, fuel, and in the production of polymers. It is also used as a building block in the synthesis of many organic compounds and as a starting material in the production of pharmaceuticals.

Scientific Research Applications

Electronic Properties and Conducting Polymers

2-Ethynylfuran exhibits significant properties in the realm of conducting polymers. Singh and Mishra (2009) studied various ethynylfurans, finding that this compound, among monoethynylfurans, shows promise as a precursor for conducting polymers. This is due to its energetic stability, dipole moment, and HOMO-LUMO gap, which are crucial for electronic applications (Singh & Mishra, 2009).

Synthesis of Bio-Derived Chemicals

2-Azidomethyl-5-ethynylfuran, derived from renewable biomass, showcases the potential of this compound derivatives in producing bio-based chemicals. Karlinskii et al. (2019) demonstrated the synthesis of this compound and its use in creating a range of furfural-containing triazoles, highlighting the versatility of this compound derivatives in green chemistry (Karlinskii et al., 2019).

Electrical Conductivity

The electrical conductivity of poly(this compound) was explored by Gal, Jung, and Choi (1991), who found that its doped version exhibits considerable conductivity, a property essential for electronic materials (Gal, Jung, & Choi, 1991).

Polymerization and Material Properties

Okano et al. (1986) investigated the polymerization of various ethynylfuran derivatives, including this compound. Their work provides insights into the chemical behavior of these compounds under conditions like thermal and γ-ray induced polymerizations, contributing to material science applications (Okano et al., 1986).

Sensing Applications

In the field of sensing, Shanmugaraju, Joshi, and Mukherjee (2011) demonstrated the use of ethynyl functionality, as seen in this compound derivatives, for constructing fluorescent metallamacrocycles suitable for sensing applications, such as detecting nitroaromatic compounds like picric acid (Shanmugaraju, Joshi, & Mukherjee, 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

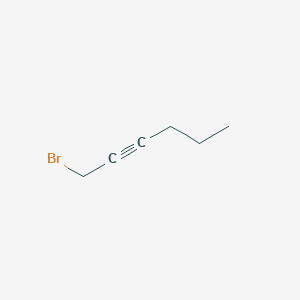

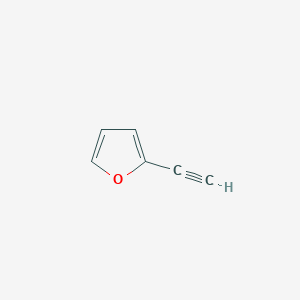

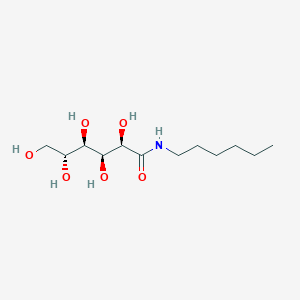

It also has an ethynyl group (C≡CH) attached to the second carbon atom in the ring. The presence of the furan ring and the ethynyl group contributes to the reactivity of the molecule.

Result of Action

A study suggests that 2-ethynylfuran and similar compounds may be useful precursors for the preparation of conducting polymers .

Action Environment

Biochemical Analysis

Biochemical Properties

The presence of the furan ring and the ethynyl group in 2-Ethynylfuran contributes to its reactivity. The furan ring is aromatic, meaning it has delocalized electrons that can participate in various chemical reactions. The ethynyl group is a reactive functional group that can undergo addition reactions.

Molecular Mechanism

The presence of the furan ring and the ethynyl group in this compound contributes to its reactivity. The furan ring is aromatic, meaning it has delocalized electrons that can participate in various chemical reactions. The ethynyl group is a reactive functional group that can undergo addition reactions.

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Transport and Distribution

There is currently no available data on how this compound is transported and distributed within cells and tissues .

Properties

IUPAC Name |

2-ethynylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVCBOZMKFQEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940099 | |

| Record name | 2-Ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18649-64-4 | |

| Record name | Furan, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Ethynylfuran a promising candidate for conducting polymers?

A: this compound exhibits strong pi-orbital interactions between its ethynyl and furan moieties, particularly in the 2,5-diethynylfuran configuration. [] This interaction, along with the influence of the oxygen atom in the furan ring and the carbon atoms in the ethynyl group, contributes to favorable HOMO/LUMO energy levels and a suitable band gap. These electronic properties, alongside its energetic stability and dipole moment, make this compound and its derivatives potentially useful as precursors for developing conducting polymers. []

Q2: Has the electrical conductivity of polymers incorporating this compound been investigated?

A: Yes, studies have explored the electrical conductivity of poly(this compound) (P2EF) when doped with electron acceptors like iodine, bromine, and ferric chloride. [] Interestingly, iodine-doped P2EF exhibited a maximum conductivity of 5 × 10−3 Ω−1 cm−1, a value found to be largely independent of the polymer's molecular weight. [] This suggests that P2EF holds promise for applications requiring conductive polymeric materials.

Q3: What are the typical methods used to polymerize this compound?

A: Researchers have successfully polymerized this compound and its copolymers using catalysts based on tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5). [, ] These catalysts facilitate the polymerization process, enabling the formation of polymers with potentially desirable properties for various applications.

Q4: Are there computational studies available that provide insights into the electronic structure of this compound?

A: Yes, the first eleven vertical ionization energies of mono and diethynylfurans have been calculated using electron propagator theory. [] These calculations provide valuable information on the electronic structure and orbital interactions within these molecules, which are crucial for understanding their reactivity and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)